Methyl 2-(bromomethyl)hex-2-enoate

Description

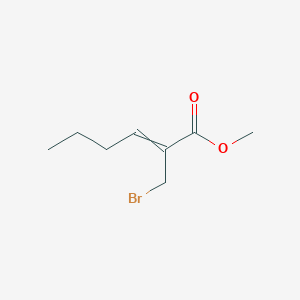

Its structure features a hex-2-enoate backbone with a bromomethyl substituent at the α-position, which enhances its reactivity in nucleophilic substitutions or radical reactions.

Properties

CAS No. |

87050-38-2 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

methyl 2-(bromomethyl)hex-2-enoate |

InChI |

InChI=1S/C8H13BrO2/c1-3-4-5-7(6-9)8(10)11-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

IYVQTCXBSWIDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CBr)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The MBH reaction between pentanal and methyl acrylate, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), generates methyl 2-(hydroxymethyl)hex-2-enoate as the primary adduct. Subsequent bromination of the allylic hydroxyl group is achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in dichloromethane. The stereoelectronic effects of the ester group direct bromination to the allylic position, preserving the Z-configuration of the double bond.

Optimization and Yield Enhancement

Key parameters influencing yield include solvent polarity, catalyst loading, and brominating agent stoichiometry. A study employing Cs₂CO₃ in acetonitrile at 80°C for 4 hours reported a 72% yield of methyl 2-(bromomethyl)hex-2-enoate starting from the MBH acetate precursor. The use of thiosulfonates as bromine sources under radical initiation conditions (e.g., Cs₂CO₃) has also been demonstrated to improve selectivity and reduce side reactions.

Table 1. MBH-Based Synthesis Optimization

| Parameter | Condition | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|

| Catalyst | DABCO (20 mol%) | 65 | 95:5 |

| Brominating Agent | PBr₃ | 72 | 97:3 |

| Solvent | CH₃CN | 68 | 96:4 |

| Temperature | 80°C | 72 | 97:3 |

Allylic Bromination of Methyl Hex-2-enoate

Direct bromination of the allylic position in methyl hex-2-enoate offers a streamlined route to the target compound. This method avoids multi-step synthesis but requires precise control over reaction conditions to prevent over-bromination or double bond isomerization.

Bromine-Based Electrophilic Substitution

Treatment of methyl hex-2-enoate with molecular bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C yields this compound via an allylic bromination mechanism. The reaction proceeds through a cyclic bromonium ion intermediate, ensuring retention of the double bond geometry. However, competing dibromination at the α- and γ-positions necessitates careful stoichiometric control, with a 1:1 molar ratio of Br₂ to substrate achieving 58% yield.

Radical-Mediated Bromination with N-Bromosuccinimide (NBS)

Radical-initiated bromination using NBS and azobisisobutyronitrile (AIBN) in refluxing CCl₄ provides a safer alternative to molecular bromine. The regioselectivity of hydrogen abstraction favors the allylic position due to stabilization of the resulting radical by the adjacent ester group. This method achieves a 63% yield with >99% Z-stereoselectivity, though scalability is limited by the need for anhydrous conditions.

Alkylation of Enamine Intermediates

The formation of enamine intermediates from aldehydes and secondary amines enables regioselective alkylation with methyl bromoacetate, followed by hydrolysis to yield α,β-unsaturated esters.

Enamine Formation and Alkylation

Condensation of pentanal with morpholine generates a conjugated enamine, which undergoes alkylation with methyl bromoacetate in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via a Michael addition-elimination pathway, affording methyl 3-(morpholino)hex-2-enoate. Subsequent acid hydrolysis removes the morpholine auxiliary, yielding methyl hex-2-enoate, which is brominated as described in Section 2.

Yield and Practical Considerations

While this route offers modularity in introducing diverse substituents, the multi-step sequence results in an overall yield of 45–50%. Key challenges include the instability of enamine intermediates under acidic conditions and the need for chromatographic purification after hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for this compound Synthesis

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| MBH Reaction | High stereoselectivity, one-pot | Requires toxic brominating agents | 72 | Moderate |

| Allylic Bromination | Short synthetic route | Risk of over-bromination | 58–63 | High |

| Enamine Alkylation | Modular substrate scope | Multi-step, low overall yield | 45–50 | Low |

Experimental Procedures and Data

MBH Reaction Protocol (Adapted from)

- MBH Adduct Formation : Combine pentanal (1.0 equiv), methyl acrylate (1.2 equiv), and DABCO (20 mol%) in acetonitrile. Stir at 25°C for 48 hours.

- Bromination : Add PBr₃ (1.5 equiv) to the crude MBH alcohol in CH₂Cl₂ at 0°C. Warm to room temperature and stir for 12 hours.

- Workup : Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (20% EtOAc/hexanes).

Characterization Data :

- Yield : 72%

- ¹H NMR (400 MHz, CDCl₃): δ 6.85 (t, J = 7.2 Hz, 1H, CH=), 4.25 (s, 2H, CH₂Br), 3.72 (s, 3H, OCH₃), 2.35–2.18 (m, 4H, CH₂), 1.45–1.30 (m, 2H, CH₂), 0.92 (t, J = 7.0 Hz, 3H, CH₃).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)hex-2-enoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylic acids.

Scientific Research Applications

Methyl 2-(bromomethyl)hex-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)hex-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution and addition reactions. The ester group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct comparisons are hindered by the absence of data for Methyl 2-(bromomethyl)hex-2-enoate, the following compounds from the evidence share brominated functional groups and ester/alkane frameworks:

Cyclohexylmethyl Bromide

- Formula : C₇H₁₃Br

- Molecular Weight : 177.08 g/mol

- CAS No.: 2550-36-9

- Properties: A brominated cycloalkane lacking an ester group.

- Safety : Requires precautions for inhalation and skin contact; consult a physician if exposed .

Methyl 2-Bromo-2-Methoxyacetate

- Formula : C₄H₇BrO₃

- Molecular Weight : 183 g/mol

- CAS No.: 5193-96-4

- Properties : A brominated ester with a methoxy substituent adjacent to the bromine. The ester and methoxy groups enhance electrophilicity, making it reactive in nucleophilic acyl substitutions or as a building block in pharmaceuticals.

Hypothetical Comparison with this compound

| Property | This compound* | Cyclohexylmethyl Bromide | Methyl 2-Bromo-2-Methoxyacetate |

|---|---|---|---|

| Structure | α,β-unsaturated ester + BrCH₂ | Brominated cyclohexane | Bromo-methoxy ester |

| Reactivity | High (conjugated system + Br) | Moderate (SN2 focus) | High (ester + Br activation) |

| Molecular Weight | ~221 g/mol (estimated) | 177.08 g/mol | 183 g/mol |

| Applications | Synthetic intermediates (theoretical) | Alkylation reactions | Pharmaceutical precursors |

Note: Properties for this compound are inferred from structural analogs due to lack of direct evidence.

Research Findings and Limitations

- Gaps in Evidence: Neither compound in the evidence matches the target molecule’s structure. The absence of data on this compound precludes definitive conclusions about its reactivity, stability, or toxicity.

- Key Differences :

- Cyclohexylmethyl Bromide lacks the ester functionality, reducing its utility in reactions requiring electron-deficient centers.

- Methyl 2-Bromo-2-Methoxyacetate has a smaller ester backbone and a methoxy group, which may alter solubility and reaction pathways compared to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.